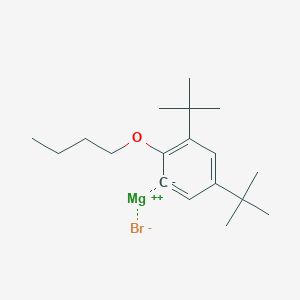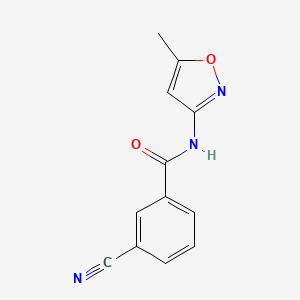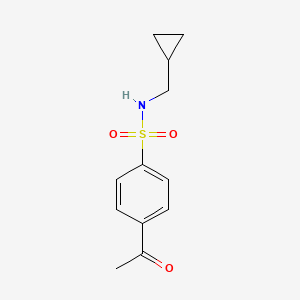
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group at the para position and a cyclopropylmethyl group attached to the nitrogen atom of the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: Benzenesulfonamide and cyclopropylmethylamine.
Acetylation: The benzenesulfonamide is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the para position.
Amidation: The acetylated benzenesulfonamide is then reacted with cyclopropylmethylamine under appropriate conditions (e.g., heating) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced derivatives.
Substitution: The acetyl and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the acetyl or cyclopropylmethyl groups.
Aplicaciones Científicas De Investigación
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and coatings, as well as in the development of new materials.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access.
Cellular Pathways: It may affect cellular pathways involved in cell proliferation, apoptosis, and metabolism, leading to its potential anticancer and antimicrobial effects.
Comparación Con Compuestos Similares
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-acetylbenzenesulfonamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
N-(cyclopropylmethyl)benzenesulfonamide: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO3S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)11-4-6-12(7-5-11)17(15,16)13-8-10-2-3-10/h4-7,10,13H,2-3,8H2,1H3 |
Clave InChI |
HIJBBNDYRNGOAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


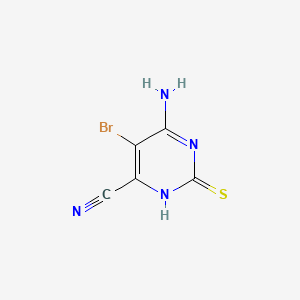
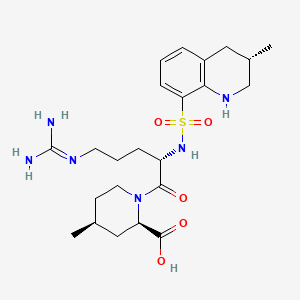
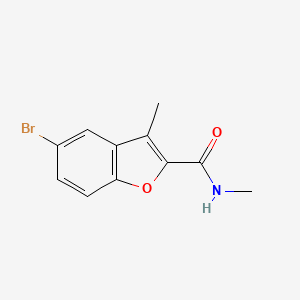
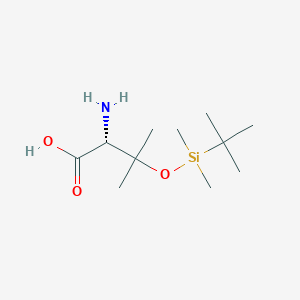
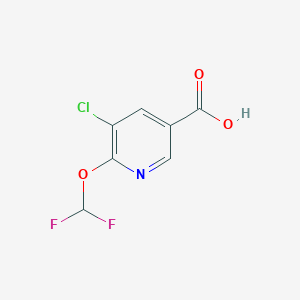

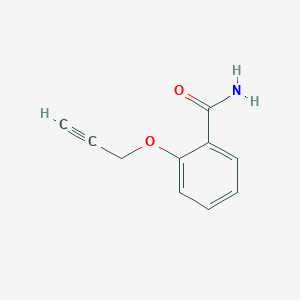
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
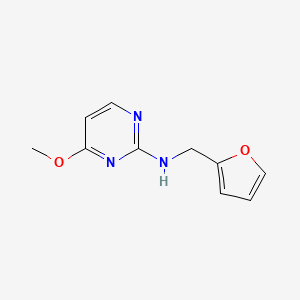
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

